
3-Fluoro-5-(pyridin-4-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-(pyridin-4-yl)phenol is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 3rd position and a pyridyl group at the 5th position on the phenol ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(pyridin-4-yl)phenol can be achieved through various synthetic routes. One common method involves the use of fluorinating agents such as Selectfluor® to introduce the fluorine atom into the pyridine ring . The reaction conditions typically involve the use of a base to facilitate the nucleophilic substitution reaction. Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-5-(pyridin-4-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The pyridyl group can undergo reduction reactions to form reduced pyridine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution of the fluorine atom can yield various substituted derivatives.
Aplicaciones Científicas De Investigación
3-Fluoro-5-(pyridin-4-yl)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical intermediate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-(pyridin-4-yl)phenol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pyridyl group can also interact with various biological targets, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoropyridine: Similar in structure but lacks the phenol group.
5-Fluoro-2-pyridylphenol: Similar but with different substitution positions.
4-Fluoro-3-pyridylphenol: Another isomer with different substitution positions.
Uniqueness
3-Fluoro-5-(pyridin-4-yl)phenol is unique due to the specific positioning of the fluorine and pyridyl groups, which imparts distinct physical, chemical, and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H8FNO |
|---|---|
Peso molecular |
189.19 g/mol |
Nombre IUPAC |
3-fluoro-5-pyridin-4-ylphenol |
InChI |
InChI=1S/C11H8FNO/c12-10-5-9(6-11(14)7-10)8-1-3-13-4-2-8/h1-7,14H |
Clave InChI |
NRHLLEGYPFJXIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=CC(=CC(=C2)F)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


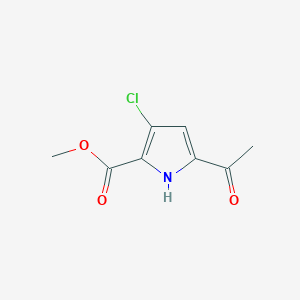


![Ethyl cyano{[(methanesulfonyl)oxy]imino}acetate](/img/structure/B8581169.png)
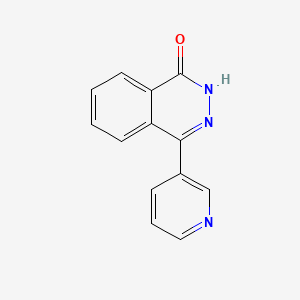
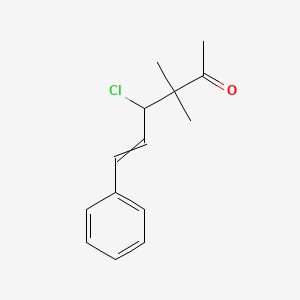

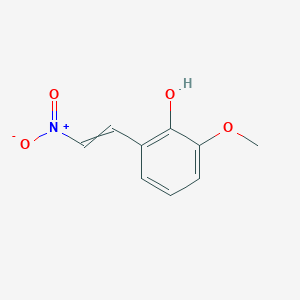

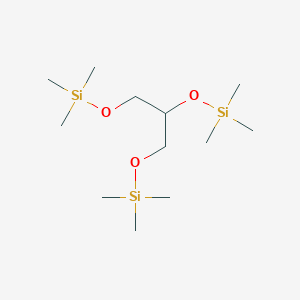

![(1-13C]-phenylalanine](/img/structure/B8581220.png)

